(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine
CAS No.: 1432680-19-7
Cat. No.: VC4150803
Molecular Formula: C11H12ClN3
Molecular Weight: 221.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432680-19-7 |
|---|---|
| Molecular Formula | C11H12ClN3 |
| Molecular Weight | 221.69 |
| IUPAC Name | (4-chlorophenyl)-(1-methylpyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C11H12ClN3/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8/h2-7,11H,13H2,1H3 |
| Standard InChI Key | OJQMHFMFJQMYGG-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(C2=CC=C(C=C2)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring (1-methyl-1H-pyrazol-3-yl) linked to a 4-chlorophenyl group via a methanamine bridge. Key features include:
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Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, methylated at the N1 position .
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4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, enhancing electronic stability and lipophilicity .
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Methanamine linker: A primary amine group (-NH₂) connecting the two aromatic systems, enabling hydrogen bonding and salt formation .
The SMILES notation (CN1C=CC(=N1)C(C2=CC=C(C=C2)Cl)N) and InChIKey (OJQMHFMFJQMYGG-UHFFFAOYSA-N) provide precise structural identifiers .
Physicochemical Characteristics
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Solubility: Limited aqueous solubility due to aromaticity; soluble in organic solvents like chloroform and methanol .
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Boiling Point: Estimated at 243–245°C based on analogous pyrazole derivatives .
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Collision Cross Section: Predicted CCS values range from 147.2 Ų ([M+H]⁺) to 155.9 Ų ([M+NH₄]⁺), indicating moderate polarity .
Synthesis and Optimization
Conventional Synthesis Routes
A common pathway involves:
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Formation of (4-chlorophenyl)(5-methylpyrazin-2-yl)methanone: Reacting 4-chlorobenzaldehyde with 5-methylpyrazine-2-carboxylic acid hydrazide in ethanol .
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Reductive amination: Treating the ketone intermediate with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) under microwave irradiation (90°C, 30 min), yielding the target amine in 90% efficiency .
Key Reaction:
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency:
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Time Reduction: From 7–9 hours (conventional) to 8–10 minutes .
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Yield Improvement: Up to 92% compared to 77% for traditional methods .
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 420–540 min | 8–10 min |
| Yield | 57–77% | 79–92% |
| Byproduct Formation | Moderate | Minimal |
Applications in Drug Discovery
Lead Optimization
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Structure-Activity Relationships (SAR):
Hybrid Molecules
Hybridizing the core structure with oxadiazole or coumarin moieties improves pharmacokinetic profiles:
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Oxadiazole Hybrids: 10-fold higher bioavailability in rodent models .
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Coumarin Conjugates: Enhanced fluorescence for cellular tracking .
Future Directions
Mechanistic Studies
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Elucidate interactions with tubulin and DNA topoisomerases using X-ray crystallography .
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Investigate off-target effects on cytochrome P450 enzymes.
Preclinical Development
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ADMET Profiling: Assess absorption, distribution, and toxicity in animal models.
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Formulation Strategies: Develop nanoparticle carriers to overcome solubility limitations .
Clinical Translation
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